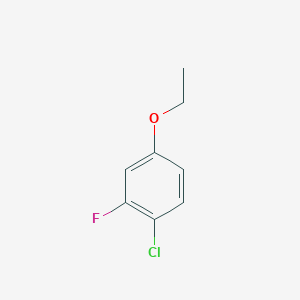

4-Chloro-3-fluorophenetole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-ethoxy-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOPKBHSDDSVFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378658 | |

| Record name | 4-Chloro-3-fluorophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289039-33-4 | |

| Record name | 1-Chloro-4-ethoxy-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289039-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-fluorophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-3-fluorophenetole synthesis pathway from 4-chloro-3-fluorophenol

An In-depth Technical Guide to the Synthesis of 4-Chloro-3-fluorophenetole from 4-chloro-3-fluorophenol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound from 4-chloro-3-fluorophenol. The core of this process is the Williamson ether synthesis, a robust and widely utilized method for forming ether linkages.[1][2] This document will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental protocol, and discuss critical parameters that influence reaction success, including the choice of reagents and reaction conditions. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is an important chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif, a substituted phenetole, is a common feature in biologically active molecules. The synthesis of this compound from the readily available 4-chloro-3-fluorophenol is a key transformation that requires a thorough understanding of ether synthesis methodologies. The Williamson ether synthesis stands out as the most direct and efficient route for this conversion.[1][2] This guide will provide the necessary theoretical and practical knowledge to successfully execute this synthesis.

The Williamson Ether Synthesis: A Mechanistic Perspective

The Williamson ether synthesis is a classic organic reaction that proceeds via an S\textsubscript{N}2 (bimolecular nucleophilic substitution) mechanism.[1] The reaction involves the nucleophilic attack of a phenoxide ion on an electrophilic alkyl halide.

The overall transformation can be represented as follows:

Ar-OH + Base → Ar-O⁻ + BH⁺

Ar-O⁻ + R-X → Ar-O-R + X⁻

In the context of synthesizing this compound, the reaction begins with the deprotonation of 4-chloro-3-fluorophenol by a suitable base to form the corresponding phenoxide ion.[3][4] This phenoxide then acts as the nucleophile, attacking the ethylating agent (an ethyl halide) to form the desired ether product and a salt byproduct.[1]

Diagram of the Reaction Mechanism

Caption: General mechanism of the Williamson ether synthesis.

Experimental Protocol: Synthesis of this compound

This section outlines a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Purity |

| 4-Chloro-3-fluorophenol | C₆H₄ClFO | 146.55 | 348-60-7 | ≥98% |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 584-08-7 | ≥99% |

| Ethyl Iodide | C₂H₅I | 155.97 | 75-03-6 | ≥99% |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous, ≥99.8% |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - | - |

| Saturated Sodium Chloride Solution (Brine) | NaCl(aq) | - | - | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | - |

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-chloro-3-fluorophenol (1.0 eq).

-

Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask, followed by anhydrous potassium carbonate (1.5 eq).[5]

-

Addition of Ethylating Agent: Stir the mixture at room temperature for 15 minutes. Then, add ethyl iodide (1.2 eq) dropwise to the suspension.[2]

-

Reaction: Heat the reaction mixture to 60-70 °C and maintain it at this temperature with stirring for 4-6 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with diethyl ether (3 x volume of DMF).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Diagram of the Experimental Workflow

Caption: A step-by-step workflow for the synthesis.

Discussion of Critical Parameters

The success of the Williamson ether synthesis for preparing this compound hinges on the careful selection of several key parameters.

Choice of Base

The base plays a crucial role in deprotonating the phenol to form the reactive phenoxide.[3] While strong bases like sodium hydride can be used, milder bases such as potassium carbonate are often preferred for their ease of handling and to minimize potential side reactions.[6] The use of a carbonate base is common in laboratory and industrial settings.[1]

Choice of Ethylating Agent

The reactivity of the ethylating agent follows the trend I > Br > Cl.[7] Ethyl iodide is highly reactive and often a good choice for this synthesis.[2] However, ethyl bromide can also be used effectively. Primary alkyl halides are strongly preferred as secondary and tertiary halides are more prone to elimination side reactions.[1]

Choice of Solvent

Polar aprotic solvents are ideal for S\textsubscript{N}2 reactions as they solvate the cation of the base but do not strongly solvate the nucleophile, thus enhancing its reactivity.[1][4] N,N-Dimethylformamide (DMF) and acetonitrile are commonly used solvents for Williamson ether synthesis.[1][5] Protic solvents should be avoided as they can solvate the phenoxide, reducing its nucleophilicity.[4]

Temperature and Reaction Time

A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C, with reaction times of 1 to 8 hours.[1][6] Monitoring the reaction by TLC is essential to determine the optimal reaction time and to ensure the complete consumption of the starting material.[8]

Safety Considerations

-

4-Chloro-3-fluorophenol: Harmful if swallowed, in contact with skin, or if inhaled.[9] Causes skin irritation and serious eye irritation.

-

Ethyl Iodide: Is a lachrymator and should be handled in a well-ventilated fume hood.

-

N,N-Dimethylformamide (DMF): Can be harmful if inhaled or absorbed through the skin.

-

Potassium Carbonate: Can cause skin and eye irritation.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[10] All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

The synthesis of this compound from 4-chloro-3-fluorophenol via the Williamson ether synthesis is a reliable and efficient method. By carefully selecting the base, ethylating agent, and solvent, and by controlling the reaction temperature and time, high yields of the desired product can be achieved. This guide provides a solid foundation for researchers and scientists to successfully perform this important chemical transformation.

References

- How are phenols converted to ethers using Williamson synthesis, and what role does phenol play in the reaction? - Discussion Forum. (2024-02-13).

- Williamson ether synthesis - Wikipedia.

- Williamson Ether Synthesis.

- US5043483A - Process for the alkylation of phenols - Google Patents.

- Phenolates- O-alkylation and C-alkylation | Notes - PharmaXChange.info. (2011-04-09).

- 4-Chloro-3-fluorophenol | 348-60-7 - ChemicalBook.

- Williamson Ether Synthesis reaction - BYJU'S.

- The Williamson Ether Synthesis.

- Organic base catalyzed O-alkylation of phenols under solvent-free condition - ResearchGate. (2025-08-05).

- Impact of reaction conditions on 4'-Chloro-3'-fluoroacetophenone purity - Benchchem.

- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press.

- Williamson Ether Synthesis.

- Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents - American Chemical Society.

- Selective O-alkylation of Phenol Using Dimethyl Ether - ProQuest.

- 4-Chloro-3-fluorophenol | C6H4ClFO | CID 2724523 - PubChem.

- The Williamson Ether Synthesis - Master Organic Chemistry. (2014-10-24).

- Alkylation and Dealkylation of Phenols and Application of Magnesium Iodide in Dealkylation of Phenol Ethers - Alfa Chemistry.

- Experiment 06 Williamson Ether Synthesis.

- 4-Chloro-3-fluorophenol 98 348-60-7 - Sigma-Aldrich.

- 4-Chloro-3-fluorophenol.

- US2744144A - Purification of phenol - Google Patents.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06).

- 4-Chloro-3-fluorophenol - Synquest Labs.

- EP0459572A2 - Process for purifying phenol - Google Patents.

- US3169101A - Purification of impure phenols by distillation with an organic solvent - Google Patents.

- Synthesis of 4-Fluorophenols from 4-tert-Butylphenols and Fluoride Sources Under Oxidative Conditions.

- 4-Chloro-3-fluorophenol | CAS 348-60-7 | SCBT.

- 4-Chloro-3-fluorophenol 98 348-60-7 - Sigma-Aldrich.

- 4-chloro-3-fluorophenol (C6H4ClFO) - PubChemLite.

- CN102659536A - Method for synthesizing o-hydroxy phenyl ether - Google Patents.

- Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers - ResearchGate.

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. gold-chemistry.org [gold-chemistry.org]

- 3. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 4. pharmaxchange.info [pharmaxchange.info]

- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. byjus.com [byjus.com]

- 7. francis-press.com [francis-press.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Synthesis and Physicochemical Characterization of 4-Chloro-3-fluorophenetole

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific framework for the synthesis and detailed physicochemical characterization of 4-Chloro-3-fluorophenetole (1-chloro-2-fluoro-4-ethoxybenzene). This document is structured to empower researchers in drug discovery and medicinal chemistry with both the theoretical underpinnings and practical methodologies required to work with this halogenated aromatic ether. Recognizing the limited availability of public data on this specific compound, this guide focuses on the predictive synthesis from its precursor, 4-Chloro-3-fluorophenol, and establishes a rigorous protocol for the determination of its core physicochemical and spectroscopic properties.

Introduction: The Significance of Halogenated Phenetoles in Medicinal Chemistry

Halogenated aromatic compounds are foundational scaffolds in modern drug discovery. The incorporation of halogen atoms, particularly fluorine and chlorine, into a molecular structure can profoundly influence its pharmacokinetic and pharmacodynamic properties. These modifications can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. Phenetoles, as ethyl ethers of phenols, offer a versatile platform for further molecular elaboration. This compound, the subject of this guide, combines these valuable features, making it a compound of significant interest for the synthesis of novel therapeutic agents. Its structure is anticipated to provide a unique electronic profile, influencing its reactivity and potential biological activity.

Synthesis of this compound via Williamson Ether Synthesis

The most direct and reliable method for the preparation of this compound is the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a phenoxide ion on an ethyl halide.

Starting Material: 4-Chloro-3-fluorophenol

The synthesis commences with the commercially available precursor, 4-Chloro-3-fluorophenol. A thorough understanding of its properties is essential for a successful reaction.

| Property | Value | Source(s) |

| CAS Number | 348-60-7 | [1][2][3][4][5] |

| Molecular Formula | C₆H₄ClFO | [1][4][5] |

| Molecular Weight | 146.55 g/mol | [1][4] |

| Appearance | Solid | [1] |

| Melting Point | 54-56 °C | [1][4] |

| Boiling Point | 84 °C at 44 mmHg | [1][4] |

| Solubility | Soluble in chloroform | [4] |

Experimental Protocol for Synthesis

Principle: The acidic proton of the hydroxyl group of 4-Chloro-3-fluorophenol is abstracted by a base to form the corresponding phenoxide. This potent nucleophile then displaces a halide from an ethylating agent to form the ether linkage.

Materials:

-

4-Chloro-3-fluorophenol

-

Anhydrous potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)

-

Ethyl iodide (CH₃CH₂I) or ethyl bromide (CH₃CH₂Br)

-

Anhydrous acetone or dimethylformamide (DMF)

-

Dichloromethane (DCM) or ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-Chloro-3-fluorophenol (1.0 eq) in anhydrous acetone or DMF.

-

Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. The use of a moderate base like K₂CO₃ is often sufficient and helps to avoid potential side reactions.

-

Ethylating Agent Addition: To the stirred suspension, add ethyl iodide (1.2 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane or ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality Behind Experimental Choices

-

Choice of Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenol without being overly reactive, which could lead to decomposition or side reactions.

-

Choice of Solvent: Anhydrous polar aprotic solvents like acetone or DMF are ideal as they dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.

-

Monitoring by TLC: Regular monitoring of the reaction allows for the determination of the point of maximum conversion and prevents the formation of degradation products from prolonged heating.

Physicochemical Property Determination: A Self-Validating System

A comprehensive understanding of the physicochemical properties of a novel compound is paramount for its application in drug development. The following protocols describe a self-validating system for the characterization of synthesized this compound.

Melting Point Determination

Principle: The melting point is a key indicator of purity. A pure crystalline solid will have a sharp melting range (typically < 2°C), whereas impurities will broaden and depress the melting range.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Thermometer

Methodology:

-

Sample Preparation: Finely powder a small amount of the purified this compound.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

-

Measurement: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a characteristic physical property that is sensitive to changes in pressure.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., Thiele tube with mineral oil)

Methodology:

-

Sample Preparation: Place a small amount (0.5-1 mL) of the purified this compound into a small test tube.

-

Capillary Placement: Place a capillary tube (sealed end up) into the test tube containing the liquid.

-

Heating: Heat the test tube in a heating bath.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. When the heating is stopped, the liquid will begin to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Solubility Profile

Principle: The solubility of a compound in various solvents provides insight into its polarity and the presence of acidic or basic functional groups. The "like dissolves like" principle is a guiding tenet.

Methodology:

-

Solvent Selection: Prepare test tubes containing approximately 1 mL of the following solvents: water, 5% aqueous HCl, 5% aqueous NaOH, and a common organic solvent like ethanol or acetone.

-

Sample Addition: Add a small amount (approx. 10-20 mg) of this compound to each test tube.

-

Observation: Vigorously shake each tube and observe whether the compound dissolves. Record the results as soluble, partially soluble, or insoluble.

Expected Solubility Profile: As a halogenated aromatic ether, this compound is expected to be insoluble in water and aqueous solutions of HCl and NaOH due to its non-ionizable nature and significant nonpolar character. It is anticipated to be soluble in common organic solvents.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and assessing the purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of hydrogen atoms. The aromatic region should show a complex splitting pattern due to the chloro and fluoro substituents. The ethyl group should exhibit a characteristic triplet (for the methyl protons) and quartet (for the methylene protons).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon atoms attached to fluorine will exhibit coupling (C-F coupling).

-

¹⁹F NMR: The fluorine NMR spectrum will provide a clear signal for the single fluorine atom, and its chemical shift will be indicative of its electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected absorptions include:

-

C-O-C stretch (ether): Around 1250-1000 cm⁻¹

-

Aromatic C=C stretch: Around 1600-1450 cm⁻¹

-

Aromatic C-H stretch: Above 3000 cm⁻¹

-

C-Cl stretch: Around 800-600 cm⁻¹

-

C-F stretch: Around 1350-1150 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight of the compound. The high-resolution mass spectrum will provide the exact mass, confirming the molecular formula. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak).

Visualizations

Synthesis Workflow

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Characterization Logic

Caption: A logical workflow for the comprehensive characterization of this compound.

Conclusion

While this compound is not a widely characterized compound, its synthesis is readily achievable through the robust and well-established Williamson ether synthesis from 4-Chloro-3-fluorophenol. This guide provides the necessary theoretical and practical framework for its preparation and subsequent in-depth physicochemical and spectroscopic analysis. The methodologies outlined herein constitute a self-validating system to ensure the identity, purity, and properties of the target compound, thereby enabling its confident application in drug discovery and medicinal chemistry research.

References

-

Stenutz. (n.d.). 4-chloro-3-fluorophenol. Retrieved January 21, 2026, from [Link]

Sources

A Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 4-Chloro-3-fluorophenetole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Need for Predictive Spectroscopic Analysis

This guide serves as an in-depth technical resource, providing a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra for 4-Chloro-3-fluorophenetole. By grounding our analysis in the fundamental principles of substituent effects and leveraging spectral data from analogous structures, we offer a robust framework for researchers to identify and characterize this molecule. This predictive approach is a critical tool in modern chemical research, enabling scientists to anticipate spectral features and validate synthetic outcomes.

Molecular Structure and Electronic Environment

The spectral characteristics of this compound are dictated by the interplay of its three substituents on the benzene ring. Understanding their individual and collective electronic effects is paramount for an accurate spectral prediction.

Caption: Molecular structure of this compound with atom numbering.

-

Ethoxy Group (-OCH₂CH₃): This is an activating group. The oxygen atom exerts a strong positive resonance effect (+R) by donating its lone pair electrons into the ring, which outweighs its negative inductive effect (-I). This increases electron density primarily at the ortho (C2, C6) and para (C4) positions, causing an upfield (shielding) shift for these nuclei.[1]

-

Fluorine (-F): Fluorine is a deactivating group due to its very strong -I effect, which withdraws electron density from the ring. However, like other halogens, it has a +R effect and directs electrophilic substitution to the ortho and para positions. Its primary influence in NMR is the strong deshielding of the carbon it is bonded to (C3) and its characteristic spin-spin coupling with nearby ¹H and ¹³C nuclei.

-

Chlorine (-Cl): Similar to fluorine, chlorine is a deactivating, ortho-, para-directing group. Its -I effect is significant but weaker than fluorine's. It contributes to the overall deshielding of the aromatic system.[2]

The combined influence of these substituents creates a unique electronic landscape. The ethoxy group's shielding effect will compete with the deshielding effects of the halogens, resulting in a nuanced and predictable distribution of chemical shifts across the aromatic ring.

Predicted ¹H NMR Spectrum Analysis

The prediction of the ¹H NMR spectrum is derived from the foundational chemical shift of benzene (δ ≈ 7.3 ppm) and the application of substituent additivity rules, refined by data from analogous compounds like phenetole and 1-chloro-2-fluorobenzene.[3][4][5]

Aromatic Region (δ 6.5-8.0 ppm)

The three aromatic protons are chemically distinct and will each produce a separate signal. Their splitting patterns are complicated by both proton-proton (H-H) and proton-fluorine (H-F) couplings.

-

H-6: This proton is ortho to the strongly shielding ethoxy group and meta to the chlorine. It is also ortho to the fluorine atom, which will induce a significant ³J(H-F) coupling. The combined effects suggest a chemical shift around δ 6.8-7.0 ppm . Its signal is predicted to be a doublet of doublets (dd) , split by H-5 (³J(H-H)ortho ≈ 8-9 Hz) and the fluorine (³J(H-F)ortho ≈ 8-10 Hz).

-

H-2: This proton is also ortho to the ethoxy group but is meta to both halogens. It will be shielded but likely less so than H-6. Its predicted chemical shift is around δ 6.9-7.1 ppm . The signal should appear as a doublet of doublets (dd) due to coupling with H-6 (⁴J(H-H)meta ≈ 2-3 Hz) and the fluorine (⁴J(H-F)meta ≈ 5-7 Hz).

-

H-5: This proton is ortho to the chlorine and para to the ethoxy group. The deshielding from the adjacent chlorine will likely dominate, placing its signal further downfield at approximately δ 7.1-7.3 ppm . It will be split into a doublet (d) by the adjacent H-6 (³J(H-H)ortho ≈ 8-9 Hz). Any long-range coupling to fluorine (⁵J(H-F)para) is expected to be small (< 1 Hz) and may not be resolved.

Aliphatic Region (δ 1.0-4.5 ppm)

The ethoxy group signals are straightforward and can be reliably predicted based on phenetole data.[3][6]

-

Methylene Protons (-OCH₂-): These protons are adjacent to the electron-withdrawing oxygen atom, placing their signal around δ 4.0-4.1 ppm . The signal will be a quartet (q) due to coupling with the three methyl protons (³J(H-H) ≈ 7.0 Hz).

-

Methyl Protons (-CH₃): These protons are further from the oxygen and will appear upfield at approximately δ 1.4-1.5 ppm . The signal will be a triplet (t) due to coupling with the two methylene protons (³J(H-H) ≈ 7.0 Hz).

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -OCH₂CH ₃ | ~ 1.45 | Triplet (t) | ³J(H-H) ≈ 7.0 |

| -OCH ₂CH₃ | ~ 4.05 | Quartet (q) | ³J(H-H) ≈ 7.0 |

| H-6 | ~ 6.90 | Doublet of Doublets (dd) | ³J(H-H)ortho ≈ 8.5, ³J(H-F)ortho ≈ 9.0 |

| H-2 | ~ 7.00 | Doublet of Doublets (dd) | ⁴J(H-H)meta ≈ 2.5, ⁴J(H-F)meta ≈ 6.0 |

| H-5 | ~ 7.20 | Doublet (d) | ³J(H-H)ortho ≈ 8.5 |

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum is predicted using a base value of δ 128.5 ppm for benzene and incorporating established substituent chemical shifts (SCS).[7][8] The presence of fluorine introduces characteristic C-F couplings, which are powerful diagnostic tools.

Aromatic Carbons (δ 100-160 ppm)

-

C-3 (C-F): The carbon directly bonded to fluorine will be the most deshielded due to fluorine's strong inductive effect. It will also exhibit the largest C-F coupling constant. Predicted chemical shift is ~δ 155-158 ppm with a large doublet splitting (¹J(C-F) ≈ 245-255 Hz).

-

C-1 (C-O): The carbon attached to the ethoxy group is also significantly deshielded and is predicted to appear around ~δ 152-155 ppm . It will be split by the fluorine three bonds away (³J(C-F) ≈ 5-8 Hz), appearing as a narrow doublet.

-

C-4 (C-Cl): The carbon bearing the chlorine atom is deshielded and will also be split by the adjacent fluorine. Its signal is predicted around ~δ 120-123 ppm as a doublet (²J(C-F) ≈ 20-25 Hz).

-

C-5: This carbon is ortho to the chlorine and para to the ethoxy group. It is predicted to resonate around ~δ 118-121 ppm . It will show a small coupling to fluorine (³J(C-F) ≈ 7-10 Hz), appearing as a doublet .

-

C-2: This carbon is ortho to the ethoxy group and meta to the fluorine. It is predicted to appear around ~δ 115-118 ppm as a doublet due to ²J(C-F) coupling of ≈ 20-25 Hz.

-

C-6: Being ortho to the shielding ethoxy group, this carbon will be the most upfield of the aromatic carbons, predicted around ~δ 105-108 ppm . It will show a small coupling to fluorine (⁴J(C-F) ≈ 2-4 Hz), likely appearing as a narrow doublet.

Aliphatic Carbons (δ 10-70 ppm)

-

-O CH₂CH₃: The methylene carbon is predicted to have a chemical shift of ~δ 64-65 ppm .

-

-OCH₂ CH₃: The terminal methyl carbon is predicted to appear at ~δ 14-15 ppm .

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted ¹³C-¹⁹F Coupling (JCF, Hz) |

| -OCH₂C H₃ | ~ 14.5 | - |

| -OC H₂CH₃ | ~ 64.5 | - |

| C-6 | ~ 106.5 | ⁴J ≈ 3 |

| C-2 | ~ 116.5 | ²J ≈ 22 |

| C-5 | ~ 119.5 | ³J ≈ 8 |

| C-4 (C-Cl) | ~ 121.5 | ²J ≈ 23 |

| C-1 (C-O) | ~ 153.5 | ³J ≈ 6 |

| C-3 (C-F) | ~ 156.5 | ¹J ≈ 250 |

Self-Validating Experimental Protocol

To obtain high-quality, verifiable NMR data for this compound, a standardized and rigorous experimental protocol is essential. This workflow ensures reproducibility and data integrity.

Caption: Standardized workflow for NMR-based structural confirmation.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the purified solid sample.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its good solubilizing power and minimal interference.[9]

-

Add tetramethylsilane (TMS) as an internal standard, setting the reference chemical shift to δ 0.00 ppm.[10][11]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field spectrometer.

-

Experiment: Standard one-pulse proton experiment.

-

Acquisition Parameters:

-

Number of Scans: 16-32 scans for good signal-to-noise ratio.

-

Relaxation Delay (D1): 5 seconds to allow for full relaxation of protons, ensuring accurate signal integration.

-

Spectral Width: ~16 ppm to cover the entire expected range.

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field spectrometer (¹³C frequency of ~100 MHz).

-

Experiment: Standard proton-decoupled pulse program (e.g., zgpg30).

-

Acquisition Parameters:

-

Number of Scans: 1024-2048 scans are typically required due to the low natural abundance (1.1%) of the ¹³C isotope.

-

Relaxation Delay (D1): 2 seconds is generally sufficient for proton-decoupled experiments.

-

Spectral Width: ~240 ppm to ensure all carbon signals are captured.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction to obtain a clean, interpretable spectrum.

-

Calibrate the spectrum by setting the TMS signal to δ 0.00 ppm for both ¹H and ¹³C.

-

Conclusion

This guide provides a comprehensive, theory-backed prediction of the ¹H and ¹³C NMR spectra of this compound. The analysis highlights key expected features, including the chemical shifts of aromatic and aliphatic nuclei, and the characteristic splitting patterns arising from H-H and C-F/H-F couplings. By detailing the underlying electronic effects of the substituents and providing a rigorous protocol for experimental validation, this document serves as an authoritative reference for scientists working with this compound, facilitating its unambiguous identification and characterization in a research or development setting.

References

-

iChemical. Phenetole, CAS No. 103-73-1. [Link]

-

JoVE. NMR Spectroscopy of Benzene Derivatives. [Link]

-

Sharma, V., et al. New Journal of Chemistry Supporting Information. [Link]

-

Juen, M. A., et al. Supporting Information - Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy. [Link]

-

PubChem, National Institutes of Health. Phenetole. [Link]

-

Amass, A. J. The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of phenol. [Link]

-

ResearchGate. Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. [Link]

-

PubMed. Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. [Link]

-

ACS Publications. Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. [Link]

-

SpectraBase. 1-Chloro-2-fluorobenzene - Optional[13C NMR] - Chemical Shifts. [Link]

-

Quora. How to determine the substitution pattern of a benzene from an HNMR spectrum. [Link]

-

Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

-

PubMed. An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. [Link]

-

Jasperse, K. Short Summary of C13-NMR Interpretation. [Link]

-

The Organic Chemistry Tutor (YouTube). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). [Link]

-

Pearson. How might you use 13C NMR spectroscopy to differentiate between ortho-, meta-, and para-dibromobenzene?. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

Sources

- 1. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Phenetole, CAS No. 103-73-1 - iChemical [ichemical.com]

- 4. Phenetole(103-73-1) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Phenetole | C8H10O | CID 7674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. epfl.ch [epfl.ch]

Solubility and stability of 4-Chloro-3-fluorophenetole in common lab solvents

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-3-fluorophenetole

Executive Summary: this compound is a substituted aromatic ether with potential applications as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. While specific experimental data for this compound is not extensively available in the public domain, this guide provides a comprehensive framework for its characterization. By leveraging data from its close structural analog, 4-chloro-3-fluorophenol, and applying fundamental principles of physical organic chemistry, we predict its solubility and stability characteristics. This document is designed for researchers, scientists, and drug development professionals, offering not just predictive insights but also robust, field-proven methodologies for experimentally determining the precise solubility and stability profiles required for process development, formulation, and regulatory compliance.

Introduction and Physicochemical Profile

This compound belongs to the phenetole (ethoxybenzene) family of compounds, featuring chloro and fluoro substituents on the aromatic ring. Its structure suggests a compound with moderate polarity and a higher degree of lipophilicity compared to its phenol precursor. Understanding its fundamental properties is the first step in predicting its behavior in various laboratory and process conditions.

The primary distinction from its precursor, 4-chloro-3-fluorophenol, is the replacement of the acidic hydroxyl (-OH) group with an ethyl ether (-OCH₂CH₃) group. This single modification has profound implications:

-

Elimination of Acidity: The compound lacks the acidic proton of the phenol, rendering it stable to basic conditions.

-

Reduced Polarity: The ether group is less polar than the hydroxyl group, significantly decreasing its ability to act as a hydrogen bond donor. This will lower its solubility in polar protic solvents like water.

-

Increased Lipophilicity: The addition of the ethyl group increases the molecule's hydrocarbon character, which is expected to enhance its solubility in non-polar organic solvents.

A comparison of the known properties of the phenol precursor and the predicted properties for this compound is summarized below.

| Property | 4-Chloro-3-fluorophenol | Predicted this compound | Rationale for Prediction |

| Molecular Weight | 146.55 g/mol | 174.59 g/mol | Addition of a C₂H₄ group. |

| Physical Form | Solid[1] | Liquid or low-melting solid | Etherification often lowers the melting point due to disruption of crystal lattice packing and loss of hydrogen bonding. |

| Boiling Point | 84 °C @ 44 mmHg[1][2] | Higher than precursor | The significant increase in molecular weight will lead to stronger van der Waals forces, increasing the boiling point. |

| pKa | ~8.52 (Predicted)[2] | Not Applicable (Neutral) | The absence of the acidic phenolic proton makes the molecule non-ionizable under typical aqueous pH conditions. |

| Water Solubility | Low | Very Low | The loss of the polar hydroxyl group, a potent hydrogen bond donor, will drastically reduce solubility in water. |

| LogP (Predicted) | ~2.5 | ~3.5 - 4.0 | The addition of the ethyl group significantly increases lipophilicity. |

Solubility Profile: A Predictive and Experimental Framework

The principle of "like dissolves like" is the cornerstone for predicting solubility.[3][4] The ether functionality and halogenated aromatic ring of this compound classify it as a moderately polar, lipophilic compound.

Theoretical Solubility Analysis

-

Non-Polar Solvents (e.g., Hexane, Heptane, Toluene): High solubility is expected. The molecule's non-polar aromatic and ethyl groups will interact favorably with these solvents.

-

Polar Aprotic Solvents (e.g., THF, Ethyl Acetate, Acetone, Methylene Chloride): Good to high solubility is predicted. The ether oxygen can act as a hydrogen bond acceptor, and the overall molecular polarity is compatible with these solvents.[5][6]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is expected. While the compound can accept hydrogen bonds, its inability to donate them and its large non-polar surface area will limit miscibility compared to smaller, more polar solutes.

-

Aqueous Solvents (e.g., Water, Buffers): Very low solubility is predicted due to the compound's non-polar nature and lack of key hydrogen bonding functionality.[3]

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction, a quantitative analysis is essential. The shake-flask method is a standard and reliable technique for determining the solubility of a compound in various solvents.[4]

Objective: To determine the saturation solubility (mg/mL or mol/L) of this compound in a panel of representative laboratory solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Solvent panel (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Tetrahydrofuran, Methylene Chloride, Toluene, Heptane)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated HPLC or GC system with a validated quantitative method

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid (or separate liquid phase) will remain at equilibrium.

-

Solvent Addition: Add a precise volume (e.g., 5.0 mL) of each test solvent to its respective vial.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can validate the required equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for at least 2 hours to allow undissolved material to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove all particulate matter.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor.

Data Presentation: Solubility Summary Table

The results of the experimental determination should be compiled into a clear and concise table.

| Solvent | Classification | Relative Polarity[7] | Solubility at 25 °C (mg/mL) |

| Heptane | Non-Polar | 0.012 | (Experimental Data) |

| Toluene | Non-Polar | 0.099 | (Experimental Data) |

| Methylene Chloride | Polar Aprotic | 0.309 | (Experimental Data) |

| Ethyl Acetate | Polar Aprotic | 0.228 | (Experimental Data) |

| Acetone | Polar Aprotic | 0.355 | (Experimental Data) |

| Tetrahydrofuran (THF) | Polar Aprotic | 0.207 | (Experimental Data) |

| Ethanol | Polar Protic | 0.654 | (Experimental Data) |

| Methanol | Polar Protic | 0.762 | (Experimental Data) |

| Water | Polar Protic | 1.000 | (Experimental Data) |

Chemical Stability and Degradation Profile

Assessing the chemical stability of this compound is crucial for defining its shelf-life, establishing safe handling procedures, and predicting potential incompatibilities.[8] The stability profile is determined by subjecting the compound to a range of stress conditions as outlined in ICH guidelines.[9][10]

Predicted Chemical Reactivity and Degradation Pathways

-

Hydrolytic Stability: The ether linkage is generally stable to hydrolysis under neutral and basic conditions. However, under strong acidic conditions and elevated temperatures, cleavage of the ether bond to form 4-chloro-3-fluorophenol and ethanol is possible.

-

Oxidative Stability: Like many organic molecules, it can be susceptible to degradation by strong oxidizing agents. The aromatic ring and the ethyl group are potential sites of oxidation.

-

Photostability: Halogenated aromatic compounds can be sensitive to UV or visible light, potentially leading to dehalogenation or other radical-mediated degradation pathways. Photostability testing is a critical component of a full stability workup.[11]

-

Thermal Stability: The compound is expected to be thermally stable under typical storage conditions, but forced degradation at high temperatures should be performed to identify potential degradants.

The degradation of related chlorophenols often proceeds via hydroxylation and ring-cleavage pathways.[12][13][14] While the ether group in this compound blocks the initial hydroxylation site of the phenol, analogous pathways involving the aromatic ring are conceivable under harsh oxidative or photolytic stress.

Experimental Protocol for a Forced Degradation Study

A forced degradation (stress testing) study is the cornerstone of stability assessment, designed to identify likely degradation products and establish the stability-indicating power of the analytical method.[10]

Objective: To evaluate the stability of this compound under various stress conditions and to identify key degradation products.

Methodology:

-

Solution Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the solution with 0.1 N HCl at 60 °C for 24-48 hours.

-

Base Hydrolysis: Treat the solution with 0.1 N NaOH at 60 °C for 24-48 hours.

-

Oxidation: Treat the solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

-

Thermal Stress: Heat the solution at 80 °C for 48 hours. Also, store the solid compound at 80 °C.

-

Photostability: Expose the solution and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be shielded from light.

-

-

Sample Analysis: At appropriate time points, withdraw samples. If necessary, neutralize the acidic and basic samples before analysis. Analyze all stressed samples, along with an unstressed control, by a validated stability-indicating HPLC method (e.g., using a photodiode array detector to assess peak purity).

-

Evaluation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve partial degradation (e.g., 5-20%) to ensure that the primary degradation products are formed without being subsequently degraded themselves. Document the percentage of degradation and the relative retention times of any new peaks.

Visualization of the Stability Testing Workflow

The logical flow of a comprehensive stability study, from initial stress testing to final shelf-life determination, can be visualized as follows.

Caption: Workflow for a comprehensive chemical stability assessment.

Safe Handling and Storage Recommendations

Given its chemical structure as a halogenated phenetole, prudent laboratory practices are required.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[15]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[15][16] Avoid contact with skin and eyes. Keep away from sources of ignition, as phenetole itself is a combustible liquid.[16]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. To prevent potential oxidation or light-induced degradation, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term preservation of high-purity material.[17][18]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and sources of ignition.[16]

Conclusion

This guide provides a predictive and methodological framework for understanding the solubility and stability of this compound. Based on its structure, the compound is predicted to be a lipophilic, water-insoluble substance with good solubility in a wide range of common organic solvents. Its chemical stability is expected to be robust under neutral and basic conditions, with potential degradation pathways involving acid-catalyzed hydrolysis, oxidation, and photolysis. The detailed experimental protocols provided herein offer a clear roadmap for researchers to generate the empirical data needed to fully characterize this compound, ensuring its effective and safe use in research and development.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Source: vertexaisearch.cloud.google.com.

- Experiment: Solubility of Organic & Inorganic Compounds. Source: vertexaisearch.cloud.google.com.

- Experiment 1. Solubility of Organic Compounds | PDF | Solution. Source: Scribd.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Source: YouTube.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Source: vertexaisearch.cloud.google.com.

- 4-Chloro-3-fluorophenol 98 348-60-7. Source: Sigma-Aldrich.

- 4-Chloro-3-fluorophenol. Source: Fluorochem.

- A Comparative Analysis of the Reactivity of 4'-Chloro-3'-fluoroacetophenone and 4'. Source: Benchchem.

- phenol handling phenol hydrates substituted phenols cresols. Source: Biodeg.co.uk.

- 4-Chloro-3-fluorophenol | 348-60-7. Source: ChemicalBook.

- Degradation of 4-fluorophenol by Arthrobacter sp. strain IF1 - PMC. Source: NIH.

- ICH Guidelines: Drug Stability Testing Essentials. Source: AMSbiopharma.

- Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Source: Paho.org.

- Q 1 A (R2) Stability Testing of new Drug Substances and Products. Source: EMA.

- Stability Testing of Pharmaceutical Products.

- SAFETY D

- COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. Source: vertexaisearch.cloud.google.com.

- 4-Chloro-3-fluorophenol, 98%, Thermo Scientific Chemicals | RHENIUM BIO SCIENCE. Source: vertexaisearch.cloud.google.com.

- 4-Chloro-3-fluorophenol | C6H4ClFO | CID 2724523. Source: PubChem.

- 4-Amino-2,6-dichloro-3-fluorophenol stability and degrad

- Bacterial degradation pathways for 4-chlorophenol. (a) 4-Chlorophenol....

- Bacterial degradation of chlorophenols and their deriv

- Enhanced Bioremediation of 4-Chlorophenol by Electrically Neutral Reactive Species Generated from Nonthermal Atmospheric-Pressure Plasma. Source: NIH.

- 4-Chloro-3-fluorophenol | CAS 348-60-7 | SCBT. Source: Santa Cruz Biotechnology.

- Reagents & Solvents: Solvents and Polarity. Source: University of Rochester.

- 4-chloro-3-fluorophenol. Source: Stenutz.

- PHENETOLE CAS NO 103-73-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. Source: CDH Fine Chemical.

- Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals | Risk Management and Safety. Source: University of Notre Dame.

- Properties of Common Organic Solvents. Source: University of Rochester.

- Common Solvents Used in Organic Chemistry: Table of Properties 1. Source: vertexaisearch.cloud.google.com.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 4-Chloro-3-fluorophenol | 348-60-7 [m.chemicalbook.com]

- 3. chem.ws [chem.ws]

- 4. youtube.com [youtube.com]

- 5. www1.chem.umn.edu [www1.chem.umn.edu]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. japsonline.com [japsonline.com]

- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. ema.europa.eu [ema.europa.eu]

- 12. researchgate.net [researchgate.net]

- 13. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enhanced Bioremediation of 4-Chlorophenol by Electrically Neutral Reactive Species Generated from Nonthermal Atmospheric-Pressure Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. fishersci.com [fishersci.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. riskmanagement.nd.edu [riskmanagement.nd.edu]

The Untapped Potential of 4-Chloro-3-fluorophenetole: A Scaffolding Approach for Modern Drug Discovery

Abstract

In the landscape of medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. This technical guide delves into the prospective applications of a lesser-explored chemical entity, 4-Chloro-3-fluorophenetole. While not extensively documented, its unique substitution pattern on the phenetole core presents a compelling starting point for the design of new chemical entities with potentially favorable pharmacokinetic and pharmacodynamic profiles. This document will provide a comprehensive analysis of its synthesis, predicted physicochemical properties, and potential as a versatile scaffold in medicinal chemistry, grounded in the established roles of its constituent functional groups. We will explore its potential in kinase inhibition, GPCR modulation, and other areas of therapeutic interest, offering a forward-looking perspective for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Halogenated Scaffolds

The introduction of halogen atoms, particularly chlorine and fluorine, into drug candidates is a time-tested strategy in medicinal chemistry to modulate a molecule's biological and physical properties.[1][2] Chlorine, a larger and more polarizable halogen, can participate in halogen bonding and other stabilizing interactions within protein binding pockets.[3][4] Fluorine, with its high electronegativity and small size, can enhance metabolic stability by blocking sites of oxidation and can modulate the pKa of nearby functional groups, thereby influencing bioavailability.[5] The combination of these two halogens on a phenetole scaffold offers a unique electronic and steric profile that can be exploited for targeted drug design.

This compound, while not a widely commercialized building block, can be readily synthesized from its corresponding phenol, 4-Chloro-3-fluorophenol.[6][7][8] This guide will illuminate the path from synthesis to potential application, providing the necessary theoretical and practical framework for its utilization in drug discovery programs.

Synthesis and Physicochemical Properties

The primary route to this compound is through the Williamson ether synthesis, a robust and well-established reaction. This involves the O-ethylation of the corresponding phenol.

Proposed Synthetic Protocol: Williamson Ether Synthesis

A reliable method for the synthesis of phenetole and its derivatives involves the ethylation of a phenol using an ethylating agent in the presence of a base.[9][10]

Step-by-step Methodology:

-

Deprotonation: To a solution of 4-Chloro-3-fluorophenol (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq).

-

Alkylation: Stir the mixture at room temperature for 30 minutes. To the resulting phenoxide solution, add an ethylating agent such as ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄) (1.2 eq) dropwise.

-

Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Diagram of Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Predicted Physicochemical Properties

The introduction of the chloro and fluoro groups is expected to significantly influence the physicochemical properties of the phenetole core.

| Property | Predicted Influence of Substituents | Rationale |

| Lipophilicity (LogP) | Increased | The chloro and ethyl groups are lipophilic, which is expected to increase the overall LogP of the molecule. This can enhance membrane permeability.[5] |

| Metabolic Stability | Increased | The C-F bond is exceptionally strong, and the fluorine atom can shield adjacent positions from metabolic attack by cytochrome P450 enzymes.[5] |

| Dipole Moment | Increased | Both chlorine and fluorine are highly electronegative, leading to a significant dipole moment. This can be advantageous for forming specific interactions with polar residues in a protein binding site. |

| Acidity/Basicity | Weakly Basic | The ether oxygen is a weak Lewis base. The electron-withdrawing effects of the halogens will slightly reduce its basicity compared to unsubstituted phenetole. |

Potential Applications in Medicinal Chemistry

The 4-chloro-3-fluorophenyl moiety is a key structural feature in several biologically active compounds. By incorporating this into a phenetole scaffold, we can explore novel chemical space.

Kinase Inhibitors

The 4-chloro-3-fluorophenyl group is present in some kinase inhibitors, where the halogen atoms can form specific interactions with the hinge region or other parts of the ATP-binding pocket.[11] The phenetole scaffold can serve as a versatile platform to append other pharmacophoric features to target specific kinases.

Experimental Workflow for Kinase Inhibitor Screening:

Caption: Workflow for kinase inhibitor drug discovery.

GPCR Modulators

Phenetole derivatives have been explored as ligands for various G-protein coupled receptors (GPCRs). The specific substitution pattern of this compound can influence receptor subtype selectivity and functional activity (agonist vs. antagonist). The lipophilicity and potential for specific halogen interactions can be advantageous for targeting transmembrane binding sites.

Antimicrobial Agents

Halogenated phenyl rings are common motifs in antimicrobial agents.[12] The this compound scaffold could be a starting point for the development of novel antibacterial or antifungal compounds. For instance, it can be used to synthesize chalcones and pyrazolines, which are known to possess antimicrobial properties.[13]

Structure-Activity Relationship (SAR) Insights

While no direct SAR data exists for this compound, we can infer potential trends based on related structures.[14][15]

-

Position of Halogens: The meta fluorine and para chlorine create a unique electronic distribution on the aromatic ring, influencing its interaction with target proteins.

-

Ethyl Group: The ethyl group of the phenetole can be further functionalized to introduce additional points of interaction or to modulate solubility and other pharmacokinetic properties.

-

Bioisosteric Replacements: The chlorine atom can be a bioisostere for a methyl or methoxy group, offering avenues for SAR exploration.[3]

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry. Its straightforward synthesis and the predictable influence of its halogen substituents on key drug-like properties make it an attractive starting point for library synthesis and hit-to-lead optimization campaigns. Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in a broad range of biological assays. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this versatile chemical entity.

References

- Parallels between the chloro and methoxy groups for potency optimiz

- Application Notes: Synthesis of Pharmaceutical Intermediates from 4'-Chloro-3'-fluoroacetophenone. Benchchem.

- An In-depth Technical Guide to 4'-Chloro-3'-fluoroacetophenone: A Key Building Block in Pharmaceutical Research. Benchchem.

- An In-depth Technical Guide to 4'-Chloro-3'-fluoroacetophenone (CAS: 151945-84-5). Benchchem.

- 4-Chloro-3-fluoroacetophenone: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- 4-Chloro-3-fluorophenol 98 348-60-7. Sigma-Aldrich.

- Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv.

- Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- Application Notes and Protocols: 4'-Chloro-3'-fluoroacetophenone as a Versatile Building Block in Organic Synthesis. Benchchem.

- Catalytic synthesis of phenetole by ethylation of phenol with diethyl carbonate.

- Synthesis of phenetole by ethylation of phenol with diethyl carbonate over K2CO3/NaY catalyst.

- A kind of method of synthesizing phenetole.

- 4-Chloro-3-fluorophenol 98 348-60-7. Millipore Sigma.

- Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and C

- 4-Chloro-3-fluorophenol. PubChem.

- Structure activity relationship of the synthesized compounds.

- Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. PubMed Central.

- Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases. PubMed.

- Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PubMed Central.

- 4-Chloro-3-fluorophenol. Santa Cruz Biotechnology.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Parallels between the chloro and methoxy groups for potency optimization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. drughunter.com [drughunter.com]

- 5. mdpi.com [mdpi.com]

- 6. 4-氯-3-氟苯酚 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 7. 4-Chloro-3-fluorophenol | C6H4ClFO | CID 2724523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

4-Chloro-3-fluorophenetole as a building block in organic synthesis

An In-depth Technical Guide to 4-Chloro-3-fluorophenetole: A Versatile Building Block in Organic Synthesis

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic ether with significant potential as a building block in modern organic synthesis. While direct literature on this specific molecule is sparse, its structural motifs are present in numerous high-value compounds, particularly within the pharmaceutical and agrochemical sectors. This document outlines the strategic importance of the 4-chloro-3-fluorophenyl scaffold, provides a robust and detailed protocol for the synthesis of this compound from its readily available precursor, 4-Chloro-3-fluorophenol, and explores its prospective applications in advanced synthetic chemistry. By leveraging established principles and analogous reactivity, this guide serves as a foundational resource for researchers seeking to incorporate this versatile intermediate into their discovery and development programs.

The Strategic Importance of the 4-Chloro-3-fluorophenyl Scaffold

The precise arrangement of halogen atoms on an aromatic ring can profoundly influence a molecule's physicochemical and biological properties. The 4-chloro-3-fluorophenyl moiety is a privileged scaffold in medicinal chemistry, valued for its ability to modulate metabolic stability, binding affinity, and pharmacokinetic profiles. The electron-withdrawing nature of both chlorine and fluorine atoms creates a unique electronic environment that impacts the reactivity of the aromatic ring and provides specific interaction points within biological targets.

A notable example underscoring the value of this scaffold is 4'-Chloro-3'-fluoroacetophenone, a key intermediate in the synthesis of kinase inhibitors and other therapeutic agents.[1] The conversion of the functional group from an acetophenone or a phenol to a phenetole (an ethyl ether) offers a strategic modification for synthetic chemists. The ethyl ether group increases lipophilicity and can act as a stable, non-acidic bioisostere for a phenolic hydroxyl group, potentially improving cell permeability and metabolic resistance while preserving or enhancing biological activity. This guide focuses on the synthesis and potential utility of this compound, derived from the commercially available and well-characterized starting material, 4-Chloro-3-fluorophenol.

Physicochemical and Spectroscopic Data

Effective utilization of any chemical building block begins with a thorough understanding of its physical properties and spectroscopic signatures. Below is a comparative summary of the known data for the precursor and predicted data for the target compound.

| Property | 4-Chloro-3-fluorophenol (Precursor) | This compound (Target Compound - Predicted) |

| CAS Number | 348-60-7[2][3][4][5][6] | Not assigned |

| Molecular Formula | C₆H₄ClFO[6] | C₈H₈ClFO |

| Molecular Weight | 146.55 g/mol [6] | 174.60 g/mol |

| Appearance | Solid | Colorless to pale yellow liquid or low-melting solid |

| Melting Point | 54-56 °C | Not determined |

| Boiling Point | 84 °C at 44 mmHg | > 200 °C at 760 mmHg |

| ¹H NMR (Predicted) | Aromatic protons (δ 6.8-7.2 ppm), hydroxyl proton (variable) | Aromatic protons (δ 6.8-7.3 ppm), OCH₂ quartet (~δ 4.1 ppm), CH₃ triplet (~δ 1.4 ppm) |

| ¹³C NMR (Predicted) | Aromatic carbons (δ 110-160 ppm) | Aromatic carbons (δ 110-160 ppm), OCH₂ (~δ 64 ppm), CH₃ (~δ 15 ppm) |

| Mass Spec (EI) | Molecular ion (M⁺) at m/z 146, with M+2 peak at m/z 148 (3:1 ratio) | Molecular ion (M⁺) at m/z 174, with M+2 peak at m/z 176 (3:1 ratio) |

Synthesis of this compound via Williamson Ether Synthesis

The most direct and reliable method for preparing phenetoles from phenols is the Williamson ether synthesis.[7][8] This Sₙ2 reaction proceeds in two conceptual steps: deprotonation of the phenol to form a nucleophilic phenoxide, followed by the displacement of a halide from an ethylating agent. Phenols are significantly more acidic than aliphatic alcohols, allowing for the use of moderately strong bases like potassium carbonate.[9]

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

4-Chloro-3-fluorophenol (1.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃, fine powder, 1.5 eq)

-

Ethyl Iodide (EtI, 1.2 eq)

-

Acetone (anhydrous, sufficient volume)

-

Diethyl ether

-

1 M Sodium Hydroxide (NaOH) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-3-fluorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous acetone to the flask to create a slurry that is easily stirrable (approx. 5-10 mL of solvent per gram of phenol).

-

Addition of Ethylating Agent: Add ethyl iodide (1.2 eq) to the stirring mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approx. 56 °C for acetone) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting phenol.

-

Work-up (Quenching & Filtration): After the reaction is complete, cool the mixture to room temperature. Filter the solid K₂CO₃ and potassium iodide byproduct through a pad of celite, washing the filter cake with a small amount of acetone.

-

Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting crude oil in diethyl ether. Wash the organic layer sequentially with 1 M NaOH solution (to remove any unreacted phenol), water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation to obtain the final product in high purity.

Causality and Self-Validation:

-

Anhydrous Conditions: The use of anhydrous solvent and finely powdered K₂CO₃ is critical to prevent hydrolysis of the ethyl iodide and to ensure efficient deprotonation of the phenol.[8]

-

Excess Base and Alkylating Agent: Using a slight excess of K₂CO₃ drives the deprotonation equilibrium forward. A modest excess of ethyl iodide ensures the complete conversion of the phenoxide intermediate.

-

Aqueous Wash: The 1 M NaOH wash is a self-validating step; it selectively removes the acidic starting material, ensuring that any isolated product is the neutral ether.

Prospective Applications in Organic Synthesis

The true value of this compound lies in its potential for further elaboration into more complex molecular architectures. The distinct electronic properties imparted by the halogen substituents and the stability of the ether linkage make it a versatile platform for a variety of transformations.

Caption: Potential reaction pathways using this compound.

-

Cross-Coupling Reactions: The C-Cl bond is a prime handle for palladium- or copper-catalyzed cross-coupling reactions. This allows for the formation of C-C (Suzuki, Stille), C-N (Buchwald-Hartwig), and C-O bonds, enabling the introduction of diverse aryl, alkyl, amino, or alkoxy groups at the 4-position. The greater reactivity of C-Cl bonds over C-F bonds in many catalytic systems allows for selective functionalization.

-

Electrophilic Aromatic Substitution (EAS): The ethoxy group is a moderate ortho-, para-director. However, its directing influence is in competition with the deactivating and meta-directing effects of the halogens. The most likely positions for electrophilic attack would be ortho to the ethoxy group (positions 2 and 6), with the outcome depending heavily on the reaction conditions and the nature of the electrophile.

-

Nucleophilic Aromatic Substitution (SNAr): The presence of two strong electron-withdrawing groups (Cl and F) activates the ring towards nucleophilic attack. Under forcing conditions with a strong nucleophile, displacement of either the chlorine or fluorine atom could be possible, providing a route to highly functionalized derivatives.[10]

-

Ether Cleavage: While generally stable, the ethyl ether can be cleaved using strong acids like HBr, BBr₃, or HI. This functionality serves as a robust protecting group for the phenol, which can be unmasked late in a synthetic sequence to reveal the hydroxyl group for further modification.

Conclusion

This compound represents a strategically designed building block with considerable untapped potential. Its synthesis from the readily available 4-Chloro-3-fluorophenol is straightforward and scalable via the robust Williamson ether synthesis. The combination of a stable ether linkage and two distinct halogen atoms on the aromatic ring provides a versatile platform for a multitude of synthetic transformations, including selective cross-coupling and substitution reactions. For researchers in drug discovery and materials science, this compound offers a valuable new tool for constructing complex molecules and exploring the chemical space around the medicinally relevant 4-chloro-3-fluorophenyl scaffold.

References

-

Stenutz. 4-chloro-3-fluorophenol. [Link]

-

Cambridge University Press. Williamson Ether Synthesis. [Link]

-

YouTube. Williamson Ether Synthesis. [Link]

-

European Patent Office. Preparation of 4-fluorophenols - EP 0188848 A1. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

ResearchGate. Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. [Link]

-

Edubirdie. Williamson Ether Synthesis: Preparation of Phenacetin from Acetaminophen. [Link]

-

Pearson. List the compounds in each set from most reactive to least reactive toward electrophilic aromatic substitution. [Link]

-

MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Thiophene Intermediates in Drug Discovery. [Link]

-

ResearchGate. Applications in the synthesis of drugs. [Link]

-

ResearchGate. Application of phenol derivatives in industry, medicine, and healthcare. [Link]

-

NIH National Center for Biotechnology Information. Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. [Link]

-

ResearchGate. Fluoroalkene Chemistry. Part 3. Reactions of Arylthiols with Perfluoroisobutene, Perfluoropropene and Chlorotrifluoroethene. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 4-chloro-3-fluorophenol [stenutz.eu]

- 4. 4-Chloro-3-fluorophenol | 348-60-7 [m.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. 4-クロロ-3-フルオロフェノール 98% | Sigma-Aldrich [sigmaaldrich.com]